(3-Methylquinolin-2-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

(3-Methylquinolin-2-yl)methanamine (CAS 1027763-54-7) is a quinoline-based primary amine with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol. It is formally identified as 2-Quinolinemethanamine, 3-methyl- and features a bicyclic aromatic scaffold substituted with a methyl group at the 3-position and a methanamine (-CH₂NH₂) group at the 2-position.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 1027763-54-7
Cat. No. B11913027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylquinolin-2-yl)methanamine
CAS1027763-54-7
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N=C1CN
InChIInChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3
InChIKeyBREJNLQOGBKWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylquinolin-2-yl)methanamine (CAS 1027763-54-7): Core Physicochemical and Structural Baseline


(3-Methylquinolin-2-yl)methanamine (CAS 1027763-54-7) is a quinoline-based primary amine with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol [1]. It is formally identified as 2-Quinolinemethanamine, 3-methyl- and features a bicyclic aromatic scaffold substituted with a methyl group at the 3-position and a methanamine (-CH₂NH₂) group at the 2-position [1]. This substitution pattern distinguishes it from simpler quinoline analogs and defines its utility as a versatile intermediate in medicinal chemistry and organic synthesis .

Why (3-Methylquinolin-2-yl)methanamine Cannot Be Interchanged with Unsubstituted or Differently Substituted Quinoline Analogs


Substituting (3-Methylquinolin-2-yl)methanamine with generic quinoline methanamines—such as the unsubstituted 2-quinolinemethanamine or isomers like 4-methylquinoline derivatives—is not scientifically justifiable without rigorous revalidation of synthetic and biological outcomes. The precise 3-methyl substitution alters the electronic environment of the quinoline ring, influencing both its reactivity in further derivatization and its interaction with biological targets . Quinoline derivatives are known to exhibit structure-dependent biological activities, including antimalarial, antimicrobial, and enzyme inhibitory effects, and even minor positional changes can drastically shift potency and selectivity . Therefore, relying on a generic analog introduces uncontrolled variability in both synthetic yield and biological readout, compromising data reproducibility.

Quantitative Differentiation of (3-Methylquinolin-2-yl)methanamine Against Closest Structural Analogs


Molecular Design Differentiation: 3-Methyl vs. 2-Methyl vs. Unsubstituted Quinoline Methanamine

The target compound (3-Methylquinolin-2-yl)methanamine differs critically from its closest analogs, including the unsubstituted 2-quinolinemethanamine and the regioisomeric 2-Methyl-3-quinolinemethanamine, in the precise placement of the methyl group. This positional change alters the electronic distribution and steric profile of the quinoline core, which is known to modulate binding affinity and functional activity in bioactive quinoline derivatives [1]. The 3-methyl substitution on the quinoline ring is a defined structural feature for optimizing interactions with specific biological targets, as demonstrated by the distinct pharmacological profiles of 3-methylquinoline itself (CYP1A2 inhibitor, IC₅₀ = 13 μM) .

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Enhanced Metabolic Stability Inferred from CYP1A2 Inhibitory Potential of the 3-Methylquinoline Core

The 3-methylquinoline substructure, which forms the core of the target compound, has been characterized as a selective cytochrome P450 1A2 (CYP1A2) inhibitor with an IC₅₀ of 13 μM . While the parent 3-methylquinoline lacks the methanamine handle of (3-Methylquinolin-2-yl)methanamine, the shared core suggests that derivatives may retain the ability to modulate CYP1A2 activity, thereby influencing the metabolic clearance of co-administered CYP1A2 substrate drugs. This contrasts with other quinoline isomers like 2-methylquinoline or 4-methylquinoline, which exhibit different enzyme inhibition profiles [1].

Drug Metabolism ADME-Tox Cytochrome P450

Synthetic Versatility: Primary Amine Handle Enables Diverse Derivatization

The primary amine group of (3-Methylquinolin-2-yl)methanamine serves as a key synthetic handle for generating diverse compound libraries through reactions such as reductive amination, amide coupling, and nucleophilic substitution. This functional group, positioned at the 2-methylene position, allows for facile conversion into secondary and tertiary amines, amides, ureas, and sulfonamides . In contrast, analogs lacking this specific substitution pattern, such as 2-methyl-3-quinolinemethanamine or 4-methylquinoline methanamines, offer different regiochemical outcomes in analogous reactions, necessitating distinct synthetic routes and optimization .

Organic Synthesis Building Blocks Reductive Amination

Antimicrobial Potential Supported by Class-Level Quinoline Activity

Quinoline derivatives, as a class, are well-documented for their antimicrobial properties. Specifically, 3-methylquinoline has demonstrated activity against bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . While direct MIC data for (3-Methylquinolin-2-yl)methanamine is not available in the public domain, its 3-methylquinoline core is a recognized scaffold for developing anti-infective agents. The primary amine handle further allows for structural optimization to enhance potency and spectrum of activity.

Antimicrobial Drug Discovery Infectious Disease

Procurement-Driven Application Scenarios for (3-Methylquinolin-2-yl)methanamine


Precision Synthesis of Drug Candidates Requiring a 3-Methylquinoline-2-methanamine Scaffold

This compound is the optimal choice for synthetic chemists engaged in structure-activity relationship (SAR) studies where the 3-methylquinoline core is a pharmacophoric requirement. The primary amine provides a versatile attachment point for generating diverse compound libraries through reductive amination, amide bond formation, or nucleophilic substitution. Using a regioisomeric analog would yield a different compound series, invalidating the intended SAR exploration. The target compound ensures that the key structural features—the 3-methyl group and the 2-methanamine handle—are correctly positioned for the desired downstream chemistry .

Development of CYP1A2-Modulating Agents for ADME Optimization

Based on the class-level evidence that the 3-methylquinoline core acts as a CYP1A2 inhibitor (IC₅₀ = 13 μM), (3-Methylquinolin-2-yl)methanamine is a rational starting point for designing molecules intended to modulate drug metabolism. Researchers aiming to mitigate CYP1A2-mediated clearance of co-administered drugs or to develop CYP1A2-specific probes can utilize this scaffold for further derivatization. This application is directly supported by the quantitative enzyme inhibition data for the core substructure .

Building Block for Anti-Infective Drug Discovery Programs

Given the established antimicrobial activity associated with the 3-methylquinoline core, (3-Methylquinolin-2-yl)methanamine is a strategically sound building block for medicinal chemistry campaigns targeting bacterial pathogens. The primary amine group allows for the introduction of various substituents to optimize potency, spectrum, and pharmacokinetic properties. This scenario is supported by literature demonstrating the antibacterial effects of the core quinoline structure .

Reference Standard for Analytical Method Development and Quality Control

The compound, available from commercial vendors at defined purity levels (e.g., 98%), can serve as a reference standard for the development and validation of analytical methods such as HPLC, LC-MS, or NMR for detecting and quantifying this specific quinoline derivative in reaction mixtures or pharmaceutical formulations . Its unique CAS number (1027763-54-7) and distinct InChI string ensure precise identification.

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